![molecular formula C15H12N2S2 B14363112 n-Benzyl-1,3-benzothiazole-2-carbothioamide CAS No. 92081-79-3](/img/no-structure.png)
n-Benzyl-1,3-benzothiazole-2-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Benzyl-1,3-benzothiazole-2-carbothioamide: is a heterocyclic compound that features a benzothiazole ring fused with a benzyl group and a carbothioamide moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including antimicrobial and anticancer activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Microwave-Assisted Synthesis: Another method involves the use of microwave irradiation to accelerate the reaction between 2-aminobenzothiazole and benzyl isothiocyanate, resulting in higher yields and shorter reaction times.
Industrial Production Methods: Industrial production of n-Benzyl-1,3-benzothiazole-2-carbothioamide typically involves large-scale batch reactions using the one-pot synthesis method. The reaction conditions are optimized to ensure maximum yield and purity, and the product is purified using recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Halides, alkoxides, dimethylformamide as a solvent.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Halogenated or alkoxylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology:
Antimicrobial Activity: Exhibits significant antimicrobial properties against a range of bacterial and fungal strains.
Anticancer Activity: Shows potential as an anticancer agent by inducing apoptosis in cancer cells.
Medicine:
Drug Development: Investigated as a lead compound for the development of new therapeutic agents targeting infectious diseases and cancer.
Industry:
Wirkmechanismus
The mechanism of action of n-Benzyl-1,3-benzothiazole-2-carbothioamide involves its interaction with specific molecular targets within cells. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity . In cancer cells, the compound induces apoptosis through the activation of caspase pathways and inhibition of key signaling proteins involved in cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
2-Aminobenzothiazole: A precursor in the synthesis of n-Benzyl-1,3-benzothiazole-2-carbothioamide, known for its antimicrobial properties.
Benzyl Isothiocyanate: Another precursor, widely studied for its anticancer activity.
Benzothiazole Derivatives: A broad class of compounds with diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Uniqueness: this compound stands out due to its unique combination of a benzothiazole ring and a carbothioamide moiety, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential in drug development make it a valuable compound in both research and industrial applications .
Eigenschaften
92081-79-3 | |
Molekularformel |
C15H12N2S2 |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
N-benzyl-1,3-benzothiazole-2-carbothioamide |
InChI |
InChI=1S/C15H12N2S2/c18-14(16-10-11-6-2-1-3-7-11)15-17-12-8-4-5-9-13(12)19-15/h1-9H,10H2,(H,16,18) |
InChI-Schlüssel |
KUIHPCFHTYNKNR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(=S)C2=NC3=CC=CC=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.